2-chloro-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide
CAS No.: 331869-85-3
Cat. No.: VC5784582
Molecular Formula: C12H13ClN2OS
Molecular Weight: 268.76
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 331869-85-3 |
|---|---|
| Molecular Formula | C12H13ClN2OS |
| Molecular Weight | 268.76 |
| IUPAC Name | 2-chloro-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide |
| Standard InChI | InChI=1S/C12H13ClN2OS/c1-7-2-3-8-9(6-14)12(15-11(16)5-13)17-10(8)4-7/h7H,2-5H2,1H3,(H,15,16) |
| Standard InChI Key | LVZDTXOTROOIDQ-UHFFFAOYSA-N |
| SMILES | CC1CCC2=C(C1)SC(=C2C#N)NC(=O)CCl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a 4,5,6,7-tetrahydro-1-benzothiophene scaffold, a partially saturated bicyclic system that combines aromatic and non-aromatic regions. The thiophene ring is substituted at the 2-position with a cyano group () and at the 3-position with an N-linked chloroacetamide moiety (). A methyl group () is attached to the 6-position of the tetrahydro ring, introducing steric and electronic modifications to the core structure . The IUPAC name, 2-chloro-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide, reflects this substitution pattern.
Synthesis and Preparation
Key Synthetic Routes
The synthesis of 2-chloro-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide involves multi-step protocols starting from simpler heterocyclic precursors. A representative pathway, adapted from methodologies in benzothiazole chemistry , proceeds as follows:
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Formation of the Tetrahydrobenzothiophene Core:
Cyclocondensation of p-toluidine derivatives with elemental sulfur in the presence of triethylamine yields the tetrahydrobenzothiophene skeleton. For example, reaction of 4-methylcyclohexanone with sulfur and ammonium chloride under reflux conditions generates the bicyclic intermediate . -
Cyano Substitution:
Introduction of the cyano group at the 3-position is achieved via nucleophilic aromatic substitution or oxidative cyanation. Potassium ferricyanide () in acidic media facilitates this transformation . -
Chloroacetamide Functionalization:
The final step involves coupling 2-chloroacetamide (CAS No. 79-07-2) to the amine group at the 2-position of the benzothiophene core. This reaction is typically conducted in a polar solvent (e.g., DMF) with a base such as sodium hydroxide to deprotonate the amine .
Optimization and Challenges
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Yield Considerations: Side reactions, such as over-alkylation or hydrolysis of the chloroacetamide group, necessitate careful control of reaction temperature and stoichiometry.
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Purification: Column chromatography or recrystallization from ethanol/water mixtures is employed to isolate the pure product .
Applications and Research Findings
Pharmaceutical Intermediate
The compound’s structural motifs align with bioactive molecules targeting enzymes and receptors. For instance:
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Antimicrobial Agents: Benzothiazole derivatives exhibit activity against bacterial and fungal pathogens by inhibiting DNA gyrase or cell wall synthesis . While direct evidence for this compound’s efficacy is limited, its cyano and chloroacetamide groups suggest potential as a precursor for antimicrobial candidates .
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Kinase Inhibitors: The tetrahydrobenzothiophene scaffold resembles kinase-binding domains in anticancer drugs. Functionalization at the 2-position could modulate selectivity for specific oncogenic targets.
Agrochemical Development
In agrochemistry, chloroacetamide derivatives are explored as herbicides and fungicides. The compound’s ability to disrupt plant acetolactate synthase (ALS) or fungal cytochrome P450 enzymes merits investigation .
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